molecular formula C9H16O3 B14775291 trans-2-Hexenyl lactate

trans-2-Hexenyl lactate

Cat. No.: B14775291
M. Wt: 172.22 g/mol
InChI Key: CLRYHPFNHRAPPN-UHFFFAOYSA-N
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Description

Research Significance and Context of Unsaturated Esters

Unsaturated esters are organic compounds that are integral to the chemical makeup of many natural flavors and fragrances. ontosight.ai Their characteristic scents are often described as fruity, green, and floral. ontosight.aideascal.com The presence of a carbon-carbon double bond in their structure, as seen in trans-2-Hexenyl lactate (B86563), introduces molecular rigidity and can lead to different geometric isomers (cis/trans), each potentially possessing a unique aroma profile. scentree.co This structural nuance is of great interest to the flavor and fragrance industry, as it allows for a wide palette of sensory notes from closely related molecules. ontosight.aideascal.com For instance, hexenyl esters, such as cis-3-hexenyl butyrate (B1204436), are known for their fresh, green, and fruity aromas, and are widely used in perfumes, cosmetics, and as food additives to impart these desirable characteristics. deascal.comzhishangchem.comarogreen.comperfumersworld.com The position and geometry of the double bond significantly influence the olfactory perception.

Historical Perspectives in Lactate Ester Chemistry

The journey of lactate esters is intrinsically linked to the discovery and understanding of lactic acid. While lactic acid itself has been known for centuries, its esters began to gain prominence with the advancement of organic synthesis and the growing demand for novel industrial chemicals. Initially, the production of lactate esters was primarily through chemical synthesis, often involving the direct esterification of lactic acid with an alcohol. sinofoodsupply.com

More recently, there has been a significant shift towards biocatalysis and microbial synthesis for the production of lactate esters. nih.govtennessee.edu These "green" manufacturing processes are driven by the increasing consumer demand for natural and sustainable ingredients. futuremarketinsights.comlucintel.comforinsightsconsultancy.com Enzymatic synthesis, using lipases, has been shown to be an effective method for producing lactate esters, including those with fatty alcohols. epa.gov This approach offers high conversion rates and specificity under mild reaction conditions. epa.gov Furthermore, microbial fermentation platforms are being developed for the direct biosynthesis of lactate esters from renewable feedstocks like glucose, highlighting a significant evolution from traditional chemical synthesis. nih.govtennessee.edu These advancements underscore a broader trend in the chemical industry towards more sustainable and environmentally friendly manufacturing processes. futuremarketinsights.comlucintel.com

Academic Research Gaps and Future Directions for Trans-2-Hexenyl Lactate

Despite the general importance of unsaturated and lactate esters, a thorough investigation into this compound is conspicuously absent from the current scientific literature. While its existence is confirmed through mass spectrometry data massbank.eu, detailed research on its synthesis, physicochemical properties, and sensory characteristics is scarce. The available information is largely limited to entries in chemical supplier databases, which provide estimated physical properties. thegoodscentscompany.com

This lack of dedicated research presents several opportunities for future investigation:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes to produce high-purity this compound. Both traditional chemical synthesis and modern biocatalytic methods, such as enzymatic esterification, should be explored and compared for efficiency and sustainability. sinofoodsupply.comepa.govnih.gov A thorough characterization of its physical and chemical properties is also warranted.

Sensory Analysis: A detailed olfactory evaluation of this compound is crucial to determine its potential in the flavor and fragrance industry. Comparing its aroma profile to its isomers, such as cis-3-hexenyl lactate, would provide valuable insights into the structure-activity relationships of these compounds. thegoodscentscompany.com

Natural Occurrence: Investigating whether this compound occurs naturally in fruits, vegetables, or other botanicals could open new avenues for its use as a natural flavor or fragrance ingredient.

Applications: Beyond flavors and fragrances, research could explore other potential applications. For example, some lactate esters are being investigated for their potential as "green solvents" or for other biological activities. tennessee.edu A recent study highlighted the potential for a simple lactate ester to deliver both lactate and beta-hydroxybutyrate, suggesting novel applications in nutrition and physiology. nih.govacs.org

The exploration of these research avenues would not only fill a significant gap in the scientific literature but also potentially unlock new applications for this lesser-known unsaturated ester. The broader trends in the flavor and fragrance market, such as the move towards natural and sustainable ingredients and the use of artificial intelligence for scent creation, further highlight the timeliness of such research. futuremarketinsights.comlucintel.comforinsightsconsultancy.comchemicalsolutions.inchemicalbull.com

Compound Data

Below is a table summarizing the available information for this compound and its related isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 85554-71-8C9H16O3172.22250.00 - 251.00 (est.) thegoodscentscompany.com
cis-3-Hexenyl lactate 61931-81-5C9H16O3172.22 ventos.comNot Available
trans-2-Hexenyl acetate (B1210297) 2497-18-9C8H14O2142.20 scentree.co166 scentree.co

Interactive Data Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

hex-2-enyl 2-hydroxypropanoate

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3

InChI Key

CLRYHPFNHRAPPN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCOC(=O)C(C)O

Origin of Product

United States

Synthetic Methodologies for Trans 2 Hexenyl Lactate

Chemo-Enzymatic Approaches to Stereospecific Ester Synthesis

The integration of enzymatic processes with chemical synthesis, known as a chemo-enzymatic approach, has emerged as a powerful strategy for the production of chiral molecules like trans-2-hexenyl lactate (B86563). nih.govrsc.org This methodology leverages the high selectivity of enzymes, particularly lipases, to achieve specific stereochemical outcomes that are often challenging to attain through traditional chemical means alone. acs.orgmdpi.com

Enzymatic Esterification and Transesterification Reactions

Enzymes, particularly lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), are widely employed as biocatalysts for the synthesis of flavor esters. acs.orgscielo.br These enzymes can catalyze both esterification—the reaction of a carboxylic acid with an alcohol—and transesterification reactions. researchgate.net In the context of trans-2-hexenyl lactate synthesis, this involves the reaction of lactic acid with trans-2-hexen-1-ol (B124871) (esterification) or the reaction of a lactate ester (e.g., ethyl lactate) with trans-2-hexen-1-ol (transesterification).

Lipase-catalyzed synthesis offers several advantages over conventional chemical methods, including mild reaction conditions, high specificity, and a reduction in by-products. nih.govbegellhouse.com The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, making the process more cost-effective and sustainable. begellhouse.com Various lipases from microbial sources such as Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Aspergillus niger have demonstrated efficacy in producing a range of flavor esters. acs.orgscielo.brnih.gov

The efficiency of these enzymatic reactions is influenced by several factors, including the choice of solvent, water activity, and temperature. scielo.br While enzymatic ester synthesis can be performed in solvent-free systems, the use of organic solvents can sometimes enhance substrate solubility and shift the reaction equilibrium towards ester formation.

Biocatalytic Control over Stereochemistry of the Lactate Moiety

Lactic acid exists as two enantiomers, (R)- and (S)-lactic acid, and the resulting this compound will also be chiral. The stereochemistry of the lactate moiety is crucial as it can significantly influence the sensory properties of the final product. Biocatalysis provides an excellent tool for controlling this stereochemistry.

Many lipases exhibit enantio- and regioselectivity, meaning they can preferentially react with one enantiomer of a chiral substrate or a specific position on a molecule. acs.org This property is invaluable for producing enantiomerically pure or enriched lactate esters. For instance, by selecting a lipase (B570770) that preferentially esterifies (S)-lactic acid, it is possible to synthesize (S)-trans-2-hexenyl lactate with high enantiomeric excess. The production of specific lactate esters like ethyl lactate has been demonstrated using various microbial systems. nih.govnih.govnih.gov The ability to produce specific enantiomers is a significant advantage of biocatalysis over traditional chemical synthesis, which often results in racemic mixtures. nih.gov

Rational Design of Enzyme Systems for this compound Production

Advances in biotechnology and enzyme engineering are enabling the rational design of enzyme systems for optimized production of specific flavor esters. This involves selecting or engineering enzymes with desired properties such as high activity, stability, and selectivity for the substrates, trans-2-hexen-1-ol and lactic acid.

While much research has focused on the immobilization of existing enzymes, there is a growing interest in engineering the enzymes themselves to enhance their catalytic properties. acs.org Techniques such as directed evolution and site-directed mutagenesis can be used to create enzyme variants with improved performance for specific industrial applications. Furthermore, the integration of multiple enzymes in a cascade reaction can streamline the synthesis process. For example, a system could be designed where one enzyme produces the lactic acid precursor, which is then directly used by a lipase for esterification, all within a single reaction vessel. nih.gov The development of such integrated enzymatic systems holds great promise for the efficient and sustainable production of this compound.

Organic Synthesis Strategies for the Hexenyl Moiety

The chemical synthesis of the trans-2-hexenyl moiety is a critical aspect of producing this compound. The primary challenge lies in controlling the stereochemistry of the carbon-carbon double bond to ensure the formation of the desired (E)- or trans-isomer.

Control of (E)-Olefin Geometry in Hexenyl Building Blocks

The synthesis of alkenes with a specific stereochemistry is a fundamental goal in organic synthesis. fiveable.menumberanalytics.com For this compound, the precursor alcohol, trans-2-hexen-1-ol, must possess an (E)-configured double bond. thegoodscentscompany.com Several classic and modern organic reactions can be employed to achieve this.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction , are powerful tools for creating carbon-carbon double bonds with high stereoselectivity. organic-chemistry.org By carefully selecting the appropriate phosphorus ylide and aldehyde (in this case, butyraldehyde), the reaction conditions can be tuned to favor the formation of the (E)-alkene. organic-chemistry.org The Schlosser modification of the Wittig reaction is particularly known for providing high (E)-selectivity. organic-chemistry.org

Other methods for synthesizing (E)-alkenes include the Julia-Lythgoe olefination and various metal-catalyzed cross-coupling reactions. numberanalytics.comorganic-chemistry.org Dehydration of alcohols can also produce alkenes, though controlling the stereoselectivity can be challenging and may require specific catalysts or reaction conditions. pressbooks.pub The reduction of alkynes using dissolving metals (e.g., sodium in liquid ammonia) is another classic method for generating trans-alkenes.

More recently, titanium-mediated cascade reactions have been developed for the highly (E)-selective synthesis of trisubstituted alkenes, showcasing the ongoing innovation in stereoselective alkene synthesis. acs.org

Coupling Reactions for Ester Formation

Once the trans-2-hexen-1-ol has been synthesized with the correct stereochemistry, the final step is its esterification with lactic acid. In addition to the enzymatic methods described earlier, several chemical coupling methods can be employed.

The classic Fischer esterification involves reacting the alcohol and carboxylic acid in the presence of an acid catalyst, typically sulfuric acid. masterorganicchemistry.com However, this method is an equilibrium process and often requires a large excess of one reactant or the removal of water to drive the reaction to completion, which may not be ideal for valuable substrates. tcichemicals.com

To overcome the limitations of Fischer esterification, numerous coupling reagents have been developed to facilitate ester formation under milder conditions. tcichemicals.comrsc.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification , often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for nucleophilic attack by the alcohol. commonorganicchemistry.com Other modern coupling agents include 2-methyl-6-nitrobenzoic anhydride, which allows for high yields at room temperature. tcichemicals.com The reaction can also be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride using thionyl chloride, which then readily reacts with the alcohol. commonorganicchemistry.com

Multi-Step Synthesis Pathways from Simpler Precursors

A feasible multi-step synthesis of this compound involves a three-stage process commencing with the formation of a key intermediate, trans-2-hexenal (B146799), followed by its selective reduction to trans-2-hexen-1-ol, and culminating in the esterification of the alcohol with lactic acid.

Stage 1: Synthesis of trans-2-Hexenal

A common method for the synthesis of trans-2-hexenal involves the reaction of n-butyraldehyde with vinyl ethyl ether. This process, outlined in patent literature, proceeds through a Prins-type cyclization followed by hydrolysis to yield the target α,β-unsaturated aldehyde. epa.gov One patented method describes the use of an acidic ionic liquid as a catalyst for the initial cyclization, which can lead to high yields of an intermediate that is then hydrolyzed to trans-2-hexenal. google.com

Stage 2: Selective Reduction of trans-2-Hexenal to trans-2-Hexen-1-ol

The selective reduction of the aldehyde functional group in trans-2-hexenal, without affecting the carbon-carbon double bond, is a critical step. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this type of chemoselective reduction. sci-hub.semasterorganicchemistry.com The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or a mixture of methanol (B129727) and dichloromethane, often at low temperatures (e.g., -78°C) to enhance selectivity. sci-hub.se This method generally affords the corresponding allylic alcohol, trans-2-hexen-1-ol, in good yield. google.com

Stage 3: Esterification of trans-2-Hexen-1-ol with Lactic Acid

The final step is the esterification of trans-2-hexen-1-ol with lactic acid to form this compound. This can be achieved through traditional acid-catalyzed esterification (Fischer esterification). However, for a more controlled and potentially greener process, enzymatic esterification is a highly effective alternative, which will be discussed in more detail in the following section.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. The synthesis of this compound can be made significantly "greener" by employing enzymatic catalysis, particularly in the final esterification step.

Enzymatic esterification using lipases offers several advantages over traditional chemical methods. These reactions are typically conducted under mild conditions (lower temperature and pressure), exhibit high selectivity (reducing byproducts), and the enzymes themselves are biodegradable catalysts derived from renewable resources. rsc.orgnih.gov

For the synthesis of this compound, an immobilized lipase, such as Candida antarctica lipase B (CALB), is a highly effective catalyst for the esterification of trans-2-hexen-1-ol with lactic acid. epa.govdtu.dk Research on the lipase-catalyzed esterification of lactic acid with various straight-chain alcohols has shown that high yields (71-82%) can be achieved under optimized conditions. epa.govdtu.dk Favorable conditions for such reactions often involve the use of a non-polar solvent like cyclohexane, an equimolar ratio of the acid and alcohol, and the removal of water, a byproduct of the reaction, often through the use of molecular sieves. epa.govdtu.dknih.gov

The "greenness" of a chemical process can be quantitatively assessed using various metrics. Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor).

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. A higher AE signifies a more efficient reaction with less waste.

Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by considering the actual mass of reactants used to produce a given mass of product, taking into account reaction yield and stoichiometry.

E-Factor: Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

The enzymatic esterification of trans-2-hexen-1-ol with lactic acid demonstrates favorable green chemistry metrics compared to traditional chemical synthesis, primarily due to high selectivity and milder reaction conditions, which lead to less waste and energy consumption.

Interactive Data Table: Green Chemistry Metrics for Esterification

MetricFormulaTypical Value for Enzymatic EsterificationSignificance
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%High (>80%)High efficiency in converting reactant atoms to product.
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100%Moderate to High (dependent on yield)Reflects the practical efficiency of the reaction.
E-Factor (Total Mass of Waste / Mass of Product)Low (<1-5)Indicates a low amount of waste generated per unit of product.

Stereochemical Analysis and Impact on Trans 2 Hexenyl Lactate Chemistry

Advanced Spectroscopic Elucidation of Configuration and Conformation

Determining the absolute configuration and predominant conformation of the stereoisomers of trans-2-hexenyl lactate (B86563) is crucial for understanding its structure-activity relationships. Advanced spectroscopic techniques are indispensable tools in this endeavor.

For instance, in a mixture of diastereomers, one would anticipate distinct signals in both ¹H and ¹³C NMR spectra for the atoms at and near the chiral centers. The protons on the chiral carbon of the lactate moiety and the chiral carbon of the hexenyl group, as well as the adjacent protons, would likely show different chemical shifts (δ) and scalar coupling constants (J-values). Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in assigning these signals unambiguously. chemicalbook.com

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, offering insights into the preferred conformations of the different stereoisomers. The spatial proximity of specific protons, which would be different for each diastereomer, can be used to deduce the relative stereochemistry. For other complex molecules, differences in ¹³C NMR chemical shifts, even as small as 0.05-0.20 ppm, have been successfully used to distinguish between diastereomers. nih.gov

Table 1: Predicted NMR Observables for Stereoisomer Differentiation of trans-2-Hexenyl Lactate

NMR Parameter Expected Observation for Diastereomers Rationale
¹H Chemical Shift (δ)Distinct signals for protons near chiral centersDifferent local electronic environments
¹³C Chemical Shift (δ)Distinct signals for carbons near chiral centersDifferent steric and electronic environments
J-Coupling ConstantsDifferent values for couplings between adjacent protonsDependence on dihedral angles (Karplus relationship)
NOE EnhancementsDifferent through-space correlationsDifferent spatial proximities of protons

This table is based on established principles of NMR spectroscopy for stereoisomer analysis, as direct experimental data for this compound is not available.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. wikipedia.org These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample. libretexts.org Each enantiomer of a chiral compound will produce a mirror-image CD spectrum.

For this compound, which has two chiral centers, four stereoisomers exist: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are enantiomers of each other, as are the (R,S) and (S,R) isomers. The relationship between the (R,R) and (R,S) or (S,R) isomers is that of diastereomers. The CD spectrum of each stereoisomer would be unique. While specific CD spectra for this compound are not published, studies on other chiral esters demonstrate the utility of this technique. organic-chemistry.org The sign and magnitude of the Cotton effects in the CD spectrum are related to the electronic transitions of the chromophores (e.g., the ester carbonyl group and the carbon-carbon double bond) within the chiral environment of the molecule. nih.gov

Theoretical Studies of Stereoisomer Stability and Reactivity

Computational chemistry provides powerful tools to complement experimental findings by modeling the properties and behavior of molecules at an atomic level.

The different stereoisomers of this compound will have distinct potential energy landscapes. khanacademy.orgyoutube.com These landscapes map the potential energy of the molecule as a function of its conformational degrees of freedom (i.e., rotation around single bonds). By exploring these landscapes using molecular mechanics or quantum mechanics methods, the most stable, low-energy conformations for each stereoisomer can be identified. libretexts.orgrsc.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the reaction pathways for the synthesis or transformation of this compound. researchgate.net These calculations can elucidate the transition state structures and activation energies for different stereoselective reactions.

For example, in a synthesis designed to produce a specific stereoisomer, quantum chemical calculations can help to understand the origin of the stereoselectivity by comparing the energies of the diastereomeric transition states leading to the different products. researchgate.net By identifying the key interactions (e.g., steric hindrance, electronic stabilization) that favor one pathway over another, reaction conditions can be optimized to enhance the yield of the desired stereoisomer. Such calculations are crucial in the development of stereoselective catalytic processes for the synthesis of chiral molecules like allylic esters. nih.gov

Stereospecific Interactions in Chemical and Biological Systems

The stereochemistry of this compound is a defining factor in its interactions with other chiral entities, such as enzymes or chiral catalysts.

Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. pressbooks.pub For instance, an enzyme that metabolizes this compound will likely show a preference for one stereoisomer over the others. This is because the three-dimensional arrangement of the substrate must complement the chiral binding site of the enzyme for efficient catalysis to occur. nih.govresearchgate.net This principle, often referred to as chiral recognition, is fundamental in biochemistry and pharmacology. The different stereoisomers of a chiral molecule can have vastly different biological activities.

In the context of chemical synthesis, stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org For example, the enzymatic resolution of a racemic mixture of this compound would involve an enzyme that selectively catalyzes a reaction (e.g., hydrolysis) on one enantiomer, leaving the other unreacted and thus allowing for their separation. While specific studies on this compound are not documented, the enzymatic resolution of various esters is a common and powerful technique for obtaining enantiomerically pure compounds.

Reactivity and Chemical Transformations of Trans 2 Hexenyl Lactate

Oxidation Reactions and Atmospheric Chemistry of Unsaturated Esters

Unsaturated esters such as trans-2-hexenyl lactate (B86563) are susceptible to oxidation, a process of significant importance in atmospheric chemistry. The dominant pathway for their removal from the troposphere is through oxidation initiated by radicals, primarily the hydroxyl (OH) radical. These reactions can influence the formation of atmospheric photo-oxidants and secondary organic aerosols (SOAs).

While direct kinetic studies on trans-2-hexenyl lactate are not extensively documented, the reactivity of the structurally analogous compound, (E)-2-hexenyl acetate (B1210297), provides a reliable proxy for its atmospheric behavior. The primary mechanism for the reaction of OH radicals with such unsaturated esters is addition to the carbon-carbon double bond, accounting for the majority of the reaction pathway, with a smaller contribution from H-atom abstraction.

Kinetic studies performed at 298 K and atmospheric pressure have determined the rate coefficients for the gas-phase reactions of (E)-2-hexenyl acetate with both OH radicals and chlorine (Cl) atoms. These findings are crucial for estimating the atmospheric lifetime of similar compounds.

Table 1: Rate Coefficients for the Reaction of (E)-2-Hexenyl Acetate with OH Radicals and Cl Atoms

Reactant Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ Reference Compound(s)
OH Radical (6.88 ± 1.41) × 10⁻¹¹ (E)-3-hexen-1-ol, 2-buten-1-ol

Data sourced from Gaona-Colmán et al. (2017) masterorganicchemistry.com

The mechanism for the OH radical-initiated oxidation involves the addition of the radical to either carbon of the double bond, forming two possible radical adducts. These adducts then react further in the atmosphere. The high rate coefficient for the reaction with OH radicals indicates that this is the primary sink for such compounds in the troposphere, leading to a relatively short atmospheric lifetime. masterorganicchemistry.com

The presence of a chromophore—the carbon-carbon double bond—in this compound makes it susceptible to photochemical degradation. For α,β-unsaturated esters, direct irradiation can lead to photoenolization, producing a transient ketene hemiacetal. This intermediate can then undergo a rsc.orgwikipedia.org-hydride shift to revert to the starting material or a rsc.orgjove.com-hydride shift, leading to a deconjugated β,γ-alkenyl ester. acs.orgpressbooks.pub This represents a pathway for contra-thermodynamic positional isomerization driven by light. acs.orgpressbooks.pub

Another potential photochemical pathway is cis-trans isomerization around the double bond, a common reaction for unsaturated compounds upon absorbing light energy. nih.gov Furthermore, under certain conditions, particularly in the presence of sensitizers or upon exposure to high-energy UV radiation, the double bond can participate in crosslinking reactions, similar to the behavior observed in unsaturated polyester resins. nih.gov

Hydrolysis and Alcoholysis of Lactate Esters

The ester linkage in this compound is a key site for reactivity, particularly for hydrolysis, which is the cleavage of the ester bond by water. This process can be catalyzed by acids, bases, or enzymes.

The hydrolysis of lactate esters, such as methyl and ethyl lactate, has been studied to understand their stability in aqueous solutions. These esters undergo spontaneous hydrolysis, which is autocatalyzed by the lactic acid product formed during the reaction. rsc.orgwikipedia.org The reaction sequence can be described in three distinct regimes: an initial uncatalyzed (neutral) hydrolysis, followed by an autocatalytic phase where the generated lactic acid accelerates the reaction, and finally, an approach to equilibrium. wikipedia.orgyoutube.com

The rate of hydrolysis is influenced by temperature and the initial concentration of the ester. youtube.com For simple alkyl lactates, the activation energy for acid-catalyzed hydrolysis has been found to be approximately 56.05 kJ mol⁻¹. jove.com It is expected that this compound would undergo a similar hydrolysis process to yield lactic acid and trans-2-hexenol.

Table 2: Kinetic Regimes in the Hydrolysis of Alkyl Lactates

Regime Description Key Factors
Initiation/Neutral Hydrolysis Uncatalyzed, spontaneous hydrolysis in aqueous solution. Temperature, water concentration
Autocatalytic Hydrolysis Reaction is accelerated by the lactic acid product. Lactic acid concentration

| Equilibrium | Rates of hydrolysis and the reverse esterification reaction balance. | Reactant and product concentrations |

Information compiled from studies on methyl and ethyl lactate. rsc.orgwikipedia.orgyoutube.com

The ester bond in lactate esters is also susceptible to cleavage by specific enzymes. Lipases and other esterases are known to catalyze the hydrolysis of lactylates, breaking them down into their constituent fatty acid and lactic acid components. masterorganicchemistry.com In vitro studies have demonstrated that lactylates undergo rapid hydrolysis in the presence of preparations from liver and intestinal tissues, indicating that these enzymes are effective biocatalysts for this transformation. masterorganicchemistry.com

While often studied in the context of hydrolysis, esterases can also be employed to catalyze the reverse reaction—the synthesis of esters from an alcohol and an acid. Engineered E. coli expressing esterases have been successfully used to produce short-chain esters like ethyl lactate, demonstrating the reversible catalytic power of these enzymes. libretexts.org This confirms that enzymes such as esterases and lipases can effectively mediate both the formation and cleavage of the ester bond in lactate derivatives like this compound.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in the hexenyl moiety of this compound is electron-rich and serves as a site for various electrophilic and radical addition reactions.

One of the most significant reactions for α,β-unsaturated esters is the conjugate or Michael addition. rsc.orglibretexts.org In this reaction, a nucleophile adds to the β-carbon of the double bond. A wide range of nucleophiles, including enolates (from β-ketoesters or malonates), amines (aza-Michael), and thiols, can participate in this 1,4-addition, leading to the formation of a new carbon-nucleophile bond. jove.comchemistryviews.org

Catalytic hydrogenation is another important addition reaction. In the presence of a suitable metal catalyst (e.g., rhodium, copper), dihydrogen (H₂) can add across the double bond to yield the corresponding saturated ester, hexyl lactate. wikipedia.org This transformation is highly valuable in synthetic chemistry for selectively reducing C=C bonds without affecting the ester group.

Finally, the double bond can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of two halogen atoms across the double bond to form a vicinal dihalide. libretexts.org

Electrophilic Addition Mechanisms

The alkene functionality in this compound is susceptible to electrophilic attack. In an electrophilic addition reaction, the π electrons of the C=C double bond act as a nucleophile, attacking an electrophile (E+). This process typically proceeds through a two-step mechanism involving a carbocation intermediate.

General Mechanism:

Formation of a Carbocation: The electrophile adds to one of the carbons of the double bond, forming a new sigma bond. The other carbon, having lost the π electron density, becomes a carbocation. The stability of this carbocation follows the order: tertiary > secondary > primary. For this compound, the addition of an electrophile would lead to a secondary carbocation.

Nucleophilic Attack: A nucleophile (Nu-) then attacks the positively charged carbon, forming the final addition product.

This mechanism is common for the addition of hydrogen halides (HX), water (in the presence of an acid catalyst), and halogens (X₂) to alkenes. pageplace.demdpi.com The reaction of α,β-unsaturated esters with electrophiles like OH radicals has been studied for structurally similar compounds, such as various hexenyl esters. acs.orgnih.govnih.gov These studies indicate that the double bond is the primary site of reaction. For instance, the gas-phase reaction of trans-2-hexenyl acetate with OH radicals proceeds via addition of the hydroxyl radical to the C=C bond. acs.org A similar reactivity pattern is expected for this compound.

The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms, leading to the more stable carbocation.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a fundamental reaction for unsaturated compounds, allowing for the saturation of the C=C double bond to yield the corresponding saturated ester, hexyl lactate. This transformation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst.

The process involves the chemisorption of both the unsaturated ester and the hydrogen molecule onto the surface of the catalyst. The hydrogen atoms are then added across the double bond, usually in a syn-fashion (from the same side).

Common Catalysts and Conditions:

Heterogeneous Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are highly effective for the hydrogenation of alkenes. These catalysts allow for the selective reduction of the double bond without affecting the ester group under mild to moderate conditions (e.g., room temperature to 50°C, 1-5 atm H₂). organic-chemistry.org

Homogeneous Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) can also be used for the selective hydrogenation of alkenes under mild conditions.

The selective reduction of the double bond in α,β-unsaturated esters is a well-established procedure. organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like isopropanol or formic acid, also provides a pathway to reduce the C=C bond selectively in the presence of a carbonyl group. nih.gov For this compound, standard catalytic hydrogenation would be expected to efficiently produce hexyl lactate.

Table 1: Expected Reactivity of this compound

Reaction Type Reagents Expected Product
Electrophilic Addition (Hydrohalogenation) HBr 3-Bromohexyl lactate
Electrophilic Addition (Hydration) H₂O, H⁺ catalyst 3-Hydroxyhexyl lactate
Catalytic Hydrogenation H₂, Pd/C Hexyl lactate

Polymerization and Oligomerization Potential in Material Science Context

The structure of this compound offers intriguing possibilities for its use in polymer synthesis, both as a comonomer and as a modifying agent.

Co-Polymerization with Lactide Monomers

Polylactic acid (PLA) is a biodegradable and biocompatible polyester typically synthesized via the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. illinois.edu20.210.105 A common strategy to modify the properties of PLA is to copolymerize lactide with other monomers.

While this compound itself is not a cyclic monomer and thus cannot directly copolymerize with lactide via ROP, its precursor, trans-2-hexen-1-ol (B124871) , can be utilized as an initiator for the ROP of lactide. In this mechanism, the hydroxyl group of the alcohol attacks the carbonyl group of the lactide monomer, initiating the polymerization.

Initiation Mechanism:

A metal alkoxide catalyst (e.g., tin(II) octoate, Sn(Oct)₂) activates the trans-2-hexen-1-ol.

The activated alcohol attacks a lactide monomer, opening the ring and forming a new ester bond.

This process creates a new polymer chain with a terminal hydroxyl group, which can then continue to react with more lactide monomers, propagating the chain.

The result is a PLA polymer chain that is end-capped with a trans-2-hexenyl group. This pendant alkene functionality can then be used for subsequent post-polymerization modifications, such as cross-linking or grafting, to create materials with tailored properties. This approach is a versatile method for introducing specific functionalities into the PLA backbone. tandfonline.com

Role as a Chain Transfer Agent or Modifier in Polymer Synthesis

In radical polymerization, a chain transfer agent (CTA) is a molecule that can react with a growing polymer radical, terminating the chain and creating a new radical that can initiate the polymerization of another chain. rubbernews.com This process is often used to control the molecular weight of the resulting polymer.

This compound possesses allylic hydrogens (hydrogens on the carbon atom adjacent to the double bond). These allylic C-H bonds are relatively weak and can be abstracted by a growing polymer radical.

Chain Transfer Mechanism:

A growing polymer radical (P•) abstracts an allylic hydrogen from this compound.

The polymer chain (P-H) becomes terminated ("dead").

A new, resonance-stabilized allylic radical is formed from the this compound molecule.

Table 2: Potential Roles of trans-2-Hexenyl Moiety in Polymerization

Polymerization Role Mechanism Outcome
Functional Initiator Ring-Opening Polymerization (ROP) of lactide initiated by trans-2-hexen-1-ol. PLA polymer with a terminal trans-2-hexenyl group.
Chain Transfer Agent Radical Polymerization; abstraction of allylic hydrogen by growing polymer radical. Control of polymer molecular weight; potential for decreased polymerization rate (degradative transfer).

Advanced Analytical Methodologies for Trans 2 Hexenyl Lactate Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of trans-2-hexenyl lactate (B86563), enabling its separation from complex mixtures and the assessment of its purity.

Gas chromatography is an essential technique for the analysis of volatile compounds like trans-2-hexenyl lactate. While specific methods for this exact compound are not extensively detailed in public literature, methodologies can be inferred from the analysis of structurally similar compounds such as cis-3-hexenyl lactate and other hexenyl esters. Typically, a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a polyethylene (B3416737) glycol phase, would be employed.

The process involves injecting a vaporized sample into the GC system, where it is carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The typical assay purity for related compounds like cis-3-hexenyl lactate is often determined to be greater than 96.0% by GC. thegoodscentscompany.com For instance, the purity of trans-2-hexenyl butyrate (B1204436) has been reported as greater than 93.0% using GC. thegoodscentscompany.com

Table 1: Inferred GC Parameters for this compound Analysis

ParameterTypical Value/Condition
Column Type Capillary (e.g., DB-5, HP-5MS, DB-WAX)
Injector Temperature 250 °C
Oven Program Initial temp. 50-70 °C, ramped to 220-250 °C
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table presents inferred conditions based on standard practices for similar volatile esters.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of less volatile compounds and for the separation of stereoisomers. While GC is often preferred for volatile esters, HPLC can be employed for purity assessment, especially when dealing with potential non-volatile impurities or for preparative scale purification. A study on the quantification of lactate and related metabolites utilized a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a mobile phase of acetic acid-ammonium acetate (B1210297) buffer and acetonitrile. nih.govmassbank.eu

For the stereoisomeric analysis of this compound, which can exist as different enantiomers due to the chiral center in the lactate moiety, chiral HPLC columns would be necessary. The separation on a chiral stationary phase (CSP) would allow for the quantification of the individual enantiomers.

Table 2: Potential HPLC Conditions for this compound Analysis

ParameterApplicationTypical Condition
Column Purity AnalysisReversed-phase (C18) or HILIC
Mobile Phase Purity AnalysisAcetonitrile/Water or organic solvent/buffer gradients
Column Stereoisomer AnalysisChiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Stereoisomer AnalysisHexane/Isopropanol or other non-polar/polar solvent mixtures
Detector ---UV (at low wavelength) or Refractive Index (RI) Detector

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry is a critical technique for the structural elucidation of this compound. When coupled with GC (GC-MS), it provides both retention time information and a mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is available in the MassBank database (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP009227). nih.gov

The mass spectrum reveals the molecular weight of the compound through the molecular ion peak (M+). The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragments would arise from the cleavage of the ester bond and rearrangements within the hexenyl and lactate moieties. Studies on related compounds, such as peptides modified by trans-2-hexenal (B146799), show that tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of such molecules in detail. nih.gov Research on lactate isotopologues has also shown that the position of isotopes can influence fragmentation efficiency, which is a key consideration in metabolic studies. chemicalbook.com

Table 3: Key Mass Spectral Data for this compound

Ion Typem/z (Mass-to-charge ratio)Inferred Fragment
Molecular Ion [M]+172C9H16O3
Fragment83[C6H11]+
Fragment45[C2H5O2]+
Fragment43[C3H7]+
Fragment29[C2H5]+

Data inferred from the general fragmentation of esters and the specific mass spectrum available on MassBank.

Spectroscopic Characterization (Beyond Stereochemistry)

Spectroscopic techniques are indispensable for characterizing the functional groups and electronic properties of this compound.

Table 4: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm-1)Description
O-H (hydroxyl)~3400 (broad)Stretching vibration of the hydroxyl group
C=O (ester)~1735Stretching vibration of the carbonyl group
C=C (alkene)~1650Stretching vibration of the carbon-carbon double bond
C-O (ester)~1200-1100Stretching vibrations of the carbon-oxygen single bonds
=C-H (alkene)~965Out-of-plane bending for the trans double bond

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester. The C=C bond will exhibit a π → π* transition at a wavelength below 200 nm. The carbonyl group will show a weak n → π* transition at a longer wavelength, typically around 210-220 nm. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis. Enzymatic assays for lactate have utilized UV spectrophotometry by monitoring the change in absorbance of NADH at 340 nm. chemicalbook.com

Hyphenated Techniques for Comprehensive Analysis

The analysis of complex volatile and semi-volatile compounds such as this compound necessitates powerful analytical techniques that provide both high separation efficiency and definitive identification. Hyphenated techniques, which couple a separation method with a detection method, are indispensable in modern analytical research for achieving comprehensive sample characterization. The most prominent of these for flavor and fragrance analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and the more advanced Comprehensive Two-Dimensional Gas Chromatography (GCxGC), often also coupled with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) also presents viable methods for the analysis of related lactate compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds and has been instrumental in identifying constituents in complex mixtures like fruit aromas. uga.educsic.es In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. csic.es The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Table 1: Representative GC-MS Parameters for Volatile Ester Analysis

ParameterTypical Value/ConditionSource
Injection Mode Splitless csic.es
Injection Port Temp. 250°C csic.es
Column HP-5MS (30 m x 0.250 mm x 0.25 µm) csic.es
Carrier Gas Helium csic.es
Flow Rate 1.2 mL/min (Constant Flow) csic.es
Oven Program Initial 40°C (2 min), ramp 5°C/min to 250°C (hold 5 min) csic.es
MS Detector Mass Selective Detector (MSD) uga.edu
Scan Range 50-400 amu uga.edu

This interactive table provides typical starting parameters for the GC-MS analysis of volatile compounds, including esters like this compound, based on published methodologies for fruit volatile profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For lactate and its esters that may be present in liquid matrices or are less volatile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a sensitive and accurate analytical solution. nih.govnih.gov This technique separates compounds in a liquid phase before they are ionized and analyzed by mass spectrometry. nih.gov LC-MS/MS is particularly useful for analyzing lactate in biological samples and has been developed for high sensitivity and accuracy. nih.govsigmaaldrich.com

A key advantage of LC-MS/MS is its ability to handle complex sample matrices with minimal preparation, often employing a "dilute and shoot" approach. nih.gov The development of methods using Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for the separation of highly polar compounds like lactate. nih.gov While direct analysis of this compound using this method is not widely documented, the techniques developed for lactate and other lactate esters are highly relevant. nih.govmdpi.com For instance, a sensitive LC-MS/MS method for lactate analysis in exhaled breath condensate reported a limit of quantification of 0.5 µM. nih.gov

Table 2: LC-MS/MS Method Parameters for Lactate Analysis

ParameterConditionSource
Column HILIC nih.gov
Separation Time 4 minutes nih.gov
Quantification Limit 0.5 µM nih.gov
Linear Range 0.5 µM - 100 µM nih.gov
Precision (Inter/Intra-day) < 3% nih.gov
Ionization Mode Electrospray Ionization (ESI) sigmaaldrich.com

This interactive table summarizes the performance of a validated LC-MS/MS method for lactate analysis, showcasing the high sensitivity and precision achievable.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples where co-elution is a problem in traditional one-dimensional GC, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides significantly enhanced separation power. wikipedia.orgsepsolve.comchromatographyonline.com This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.orgsepsolve.com The first, longer column typically provides a separation based on volatility, while the second, shorter column performs a rapid separation based on polarity. copernicus.org This results in a two-dimensional chromatogram with highly resolved peaks. wikipedia.org

The modulator is a critical component that traps small, sequential portions of the effluent from the first column and re-injects them onto the second column. sepsolve.comchromatographyonline.com This process leads to a significant increase in peak capacity and sensitivity, allowing for the detection of minor components that might be hidden under larger peaks in a 1D-GC analysis. sepsolve.com GCxGC is particularly well-suited for the detailed analysis of flavor and fragrance compounds, petroleum, and environmental samples. wikipedia.orgcopernicus.org The structured nature of the resulting chromatograms, where compounds of similar chemical classes elute in distinct regions, also facilitates easier identification. chromatographyonline.com

Table 3: Comparison of GC and GCxGC for Complex Sample Analysis

FeatureConventional GCGCxGCSource
Number of Columns 12 (different selectivity) wikipedia.orgsepsolve.com
Peak Capacity LowerSignificantly Higher sepsolve.comchromatographyonline.com
Sensitivity StandardEnhanced (due to modulation) wikipedia.orgsepsolve.com
Resolution GoodExcellent sepsolve.com
Data Visualization 2D Chromatogram (Time vs. Intensity)3D or Contour Plot (Time 1 vs. Time 2 vs. Intensity) sepsolve.com
Typical Applications Routine analysis, less complex mixturesComplex mixtures (flavors, petroleomics, metabolomics) wikipedia.orgyoutube.com

This interactive table highlights the key advantages of GCxGC over conventional GC for the comprehensive analysis of complex volatile samples.

Theoretical and Computational Studies on Trans 2 Hexenyl Lactate Molecular Behavior

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For trans-2-hexenyl lactate (B86563), DFT calculations can predict a range of molecular properties and reactivity descriptors. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G**), a detailed understanding of its electronic characteristics can be achieved. rsc.org

A primary outcome of DFT calculations is the optimization of the molecule's geometry, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformation in the gas phase. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. nih.gov

Another significant output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. nih.gov For trans-2-hexenyl lactate, the MEP would likely show negative potential around the oxygen atoms of the ester and hydroxyl groups, and positive potential near the hydrogen atoms.

| Molar Volume | Value in cm³/mol | The volume occupied by one mole of the substance, useful in understanding packing and density. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of the most stable conformation, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore the vast conformational space accessible to the molecule over time. acs.org By simulating the atomic motions based on a force field, MD provides a dynamic view of the molecule's behavior in different environments, such as in a vacuum or in a solvent. researchgate.net

For this compound, key dihedral angles to consider for conformational analysis include the rotation around the C-O bonds of the ester group and the C-C bonds of the hexenyl chain. By monitoring the evolution of these dihedral angles during a simulation, a Ramachandran-like plot can be generated to identify the most populated (lowest energy) conformational states. These simulations can reveal the flexibility of the hexenyl tail and the orientation of the lactate group, which are crucial for its interaction with other molecules.

The results of MD simulations can be used to calculate the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over time. emerginginvestigators.org Lower RMSD values indicate a more stable conformation. emerginginvestigators.org Such simulations can also provide insights into how the molecule's shape changes in response to temperature and the surrounding medium. researchgate.net

| HO-C-C=O | Rotation of the hydroxyl group | Low, allowing for different hydrogen bonding orientations. |

Note: The expected rotational barriers are qualitative and would be quantified through detailed conformational analysis.

Mechanistic Studies of Reaction Pathways using Computational Models

Computational models are invaluable for investigating the mechanisms of chemical reactions, such as the formation (esterification) or breakdown (hydrolysis) of this compound. nih.gov These studies involve mapping the potential energy surface of the reaction, identifying the transition state (TS) structures, and calculating the activation energies. rsc.org

For the synthesis of this compound via the Fischer esterification of lactic acid and trans-2-hexenol, computational models can elucidate the role of an acid catalyst. The mechanism would likely involve the protonation of the carbonyl oxygen of lactic acid, followed by the nucleophilic attack of the alcohol, and subsequent dehydration. nih.gov DFT calculations can be used to optimize the geometries of the reactants, intermediates, transition states, and products along this reaction coordinate. rsc.org The calculated activation energy barrier for the rate-determining step provides a quantitative measure of the reaction's feasibility. nih.gov

Similarly, the hydrolysis of this compound, either acid- or base-catalyzed, can be modeled. nih.gov These studies can reveal the precise movements of atoms during the bond-breaking and bond-forming processes and the role of solvent molecules in stabilizing the transition state. acs.org

Table 3: Illustrative Reaction Energetics for the Formation of this compound

Reaction Step Description Calculated ΔG‡ (kcal/mol)
Protonation Protonation of the carbonyl oxygen of lactic acid. Low
Nucleophilic Attack Attack of trans-2-hexenol on the protonated carbonyl carbon. Moderate
Proton Transfer Intramolecular proton transfers to form a water leaving group. Low

| Dehydration | Elimination of a water molecule to form the ester. | High (Rate-determining) |

Note: The values for the Gibbs free energy of activation (ΔG‡) are illustrative and would be the result of specific reaction pathway modeling.

Development of Predictive Models for Structure-Reactivity Relationships

By systematically studying a series of related lactate esters, it is possible to develop Quantitative Structure-Reactivity Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orgprotoqsar.com These models establish a mathematical correlation between the chemical structures of the esters and their reactivity or other properties. wikipedia.orgnih.gov

For a series of esters including this compound, various molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. By using statistical methods like multiple linear regression, a predictive model can be built that relates these descriptors to an observed property, such as the rate of hydrolysis or a sensory attribute. nih.gov

Such models are powerful tools for designing new molecules with desired properties without the need for synthesizing and testing each one. protoqsar.com For instance, a QSPR model could be developed to predict the volatility of different hexenyl lactate isomers based on their calculated molecular properties.

Table 4: Example of Molecular Descriptors for a QSPR Model of Lactate Esters

Descriptor Type Example Descriptor Relevance
Electronic HOMO-LUMO Gap Relates to chemical stability and reactivity.
Steric Molar Volume Influences diffusion rates and steric hindrance in reactions.
Topological Wiener Index A numerical representation of molecular branching.

| Thermodynamic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

Note: This table lists potential descriptors that could be used to build a predictive model for a series of lactate esters.

Biodegradation and Environmental Fate of Trans 2 Hexenyl Lactate

Microbial Degradation Pathways of Esters

The microbial degradation of esters is a fundamental process in the carbon cycle. While specific pathways for trans-2-hexenyl lactate (B86563) are not extensively documented in publicly available research, the degradation of structurally similar esters, such as phthalate (B1215562) esters, provides a model for its likely metabolic route. The initial and most critical step in the biodegradation of esters is the enzymatic hydrolysis of the ester bond. kaochemicals-eu.com This cleavage results in the formation of an alcohol and a carboxylic acid.

In the case of trans-2-hexenyl lactate, this hydrolysis would yield trans-2-hexenol and lactic acid. Both of these breakdown products are common metabolites in microbial pathways.

Trans-2-Hexenol Degradation: Unsaturated alcohols like trans-2-hexenol can be further metabolized by microorganisms. The degradation pathway for a similar compound, trans-2-hexenoic acid, has been studied in the context of producing valuable chemicals like adipic acid. nih.gov This suggests that microorganisms possess the enzymatic machinery to process the C6 unsaturated backbone. The initial steps would likely involve oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (trans-2-hexenoic acid). Subsequently, the unsaturated bond can be reduced, and the fatty acid can be broken down through the β-oxidation pathway.

Lactic Acid Metabolism: Lactic acid is a ubiquitous and readily metabolizable substrate for a wide range of microorganisms. nih.govnih.govfrontiersin.org Soil and aquatic microbial communities can utilize both D- and L-isomers of lactate, although a preference for the D-isomer has been observed in some environments. nih.gov Lactate is typically converted to pyruvate, which then enters central metabolic pathways such as the tricarboxylic acid (TCA) cycle to be completely mineralized to carbon dioxide and water under aerobic conditions. youtube.com Under anaerobic conditions, it can be fermented to various products. wikipedia.org

Enzymatic Systems Involved in Ester Hydrolysis and Further Metabolism

The key enzymes responsible for the initial breakdown of esters are esterases, a broad class of hydrolases.

Esterases, Lipases, and Cutinases: These enzymes catalyze the hydrolysis of ester bonds. Lipases (triacylglycerol acyl hydrolases) and cutinases are subclasses of esterases with specificities towards lipids and cutin, respectively, but they often exhibit broad substrate specificity and can hydrolyze a variety of synthetic esters. The hydrolysis of esters is a well-established enzymatic reaction. For instance, porcine liver esterase has been shown to effectively hydrolyze various esterified toxins. researchgate.net Fungi, in particular, are known producers of a wide array of esterases capable of degrading complex polyesters.

The subsequent metabolism of the resulting alcohol and carboxylic acid involves a cascade of other enzymatic systems:

Alcohol and Aldehyde Dehydrogenases: These enzymes are crucial for the oxidation of trans-2-hexenol to trans-2-hexenoic acid.

Enoyl-CoA Hydratases and Acyl-CoA Dehydrogenases: These are key enzymes in the β-oxidation pathway, responsible for the breakdown of the fatty acid chain.

Lactate Dehydrogenase: This enzyme catalyzes the conversion of lactate to pyruvate. nih.gov

Environmental Persistence and Transformation in Aqueous and Atmospheric Compartments

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes.

Aqueous Compartments: In aquatic environments, the persistence of this compound would be influenced by both biotic and abiotic factors. While specific data for this compound is scarce, fragrance ingredients, in general, can persist in aquatic systems and accumulate in sediments. mdpi.comnih.gov The primary degradation mechanism is expected to be microbial hydrolysis of the ester bond. The rate of this degradation would depend on factors such as microbial population density, temperature, pH, and the availability of other nutrients. Abiotic hydrolysis of the ester bond can also occur, particularly under alkaline or acidic conditions, though this is generally a slower process than microbial degradation. scentjourner.com

Atmospheric Compartments: As a volatile fragrance compound, this compound can be released into the atmosphere. In the gas phase, its primary degradation pathway is likely to be reaction with hydroxyl (•OH) radicals, which are highly reactive and play a major role in the breakdown of volatile organic compounds (VOCs) in the troposphere. acs.orgfigshare.comnih.govnih.gov Studies on other unsaturated esters have shown that the reaction with •OH radicals is rapid, with atmospheric lifetimes on the order of hours. acs.orgfigshare.comnih.gov The reaction typically involves the addition of the •OH radical to the carbon-carbon double bond, initiating a series of reactions that lead to the formation of smaller, oxygenated products such as aldehydes and ketones. nih.gov This atmospheric transformation prevents the long-range transport and accumulation of the compound in the atmosphere.

Bioremediation Potential of Contaminated Systems

Bioremediation utilizes the metabolic capabilities of microorganisms to remove pollutants from the environment.

The potential for bioremediation of sites contaminated with this compound is theoretically high, given that its expected breakdown products, trans-2-hexenol and lactic acid, are readily biodegradable. The key to successful bioremediation would be the presence of a robust microbial community with the necessary enzymatic capabilities.

Bioaugmentation and Biostimulation: In environments where the indigenous microbial population is not sufficient for rapid degradation, bioremediation could be enhanced through bioaugmentation (the introduction of specific microorganisms with known degradative capabilities) or biostimulation (the addition of nutrients and electron acceptors to stimulate the growth and activity of native degraders).

Mycoremediation: Fungi are particularly effective at degrading complex organic molecules due to their ability to produce a wide range of extracellular enzymes. wikipedia.org The use of fungi, in a process known as mycoremediation, could be a promising strategy for the cleanup of environments contaminated with fragrance esters like this compound.

While the principles of bioremediation are well-established, the development of specific applications for this compound would require further research to identify and optimize the most effective microbial strains and environmental conditions for its degradation.

Emerging Research Directions for Trans 2 Hexenyl Lactate

Advanced Biocatalytic Systems for Sustainable Production

The synthesis of flavor esters like trans-2-hexenyl lactate (B86563) is increasingly moving away from traditional chemical methods towards greener, more sustainable biocatalytic processes. Lipases (EC 3.1.1.3), enzymes that hydrolyze fats in vivo, are being repurposed to catalyze esterification and transesterification reactions in vitro. researchgate.netnih.gov This enzymatic approach is recognized as a more natural production method, a significant advantage for the food and cosmetic industries. researchgate.net

Research in this area focuses on optimizing several key parameters to maximize yield and efficiency. The choice of lipase (B570770) is critical, with immobilized enzymes like Novozym 435 (derived from Candida antarctica) being highly effective for producing polyesters and other esters. nih.govresearchgate.net The reaction medium is another crucial factor; while lipases function in aqueous environments for hydrolysis, their synthetic activity is often favored in organic solvents or solvent-free systems, which help to shift the reaction equilibrium toward ester formation. mdpi.comproject-incite.eu

A significant advancement in this field is the use of continuous-flow reactors. mdpi.comchemistryviews.org For instance, the biocatalytic synthesis of trans-2-hexenal (B146799), a precursor to trans-2-hexenyl lactate, was successfully performed in a flow-reactor setup. chemistryviews.org This approach addresses challenges such as the poor aqueous solubility of the substrates and allows for high oxygen transfer rates, boosting enzyme activity and achieving high turnover numbers. chemistryviews.org Combining lipase catalysis with flow chemistry has been shown to dramatically reduce reaction times—from hours in a batch reactor to mere minutes in a continuous flow system—while maintaining high conversion and selectivity. mdpi.com

Table 1: Key Parameters for Optimizing Lipase-Catalyzed Ester Synthesis

Application of Machine Learning in Predictive Chemistry for Ester Reactivity

Predictive chemistry, powered by machine learning (ML), is an emerging frontier with the potential to significantly accelerate the discovery and optimization of chemical reactions. nih.gov Instead of relying solely on an expert chemist's intuition, ML models can analyze vast datasets of known reactions to predict the outcomes of novel reactant combinations. mit.eduacs.org This approach is particularly valuable for understanding and predicting ester reactivity.

The core challenge in applying supervised learning to reaction prediction is the lack of negative data in literature databases; successful reactions are published, while unproductive ones are not. acs.org To overcome this, current models employ a data augmentation strategy. First, a set of generalized reaction templates is applied to the reactants to generate a list of all chemically plausible products. mit.eduacs.org Then, an ML model is trained on known successful reactions to learn how to rank this candidate list and identify the most likely major product. acs.org In a 5-fold cross-validation using thousands of reactions from U.S. patents, this type of model successfully ranked the recorded major product as number one in 71.8% of cases. acs.org

For ester synthesis, these models can help answer critical questions regarding reactivity and selectivity. By representing reactions based on the fundamental changes in atomic bonds rather than the entire molecular structure, the models can focus on the transformation itself. acs.org Advanced ML software packages can compute molecular properties and energies with quantum mechanical accuracy but at a fraction of the computational cost, enabling the prediction of reaction feasibility and even reaction yields. cmu.edu These tools can be used to build models that predict the most favorable esterification pathways, saving significant time and resources in the laboratory.

Table 2: Machine Learning Applications in Predictive Ester Chemistry

Development of Novel Analytical Probes for In Situ Monitoring

The ability to monitor chemical reactions in real-time, or in situ, is crucial for understanding reaction kinetics, optimizing conditions, and ensuring process control. For the synthesis of this compound, research into novel analytical probes offers a pathway to achieving this. A particularly promising area is the development of fluorescent probes that can detect changes in the reaction medium as the ester is formed.

One innovative example is a nano-engineered fluorescent probe designed to monitor the enzyme-catalyzed hydrolysis of esters. researchgate.net This nanosensor consists of a pH-sensitive squaraine dye doped inside silica (B1680970) nanoparticles. researchgate.net During ester hydrolysis, an acid is produced, causing a change in pH. The probe detects this release of protons, resulting in a measurable change in fluorescence that correlates with enzymatic activity. researchgate.net This same principle can be applied in reverse to monitor esterification, where the consumption of a carboxylic acid (like lactic acid) would lead to a predictable pH shift.

Beyond pH, researchers are designing probes to detect a wide range of chemical species with high sensitivity and selectivity. These include fluorescent probes that can be "turned on" in the presence of a target molecule, with detection limits in the nanomolar range. researchgate.net Other advanced systems use functionalized gold nanoparticles as sensing probes, where binding with a target analyte leads to a change in the optical properties of the nanoparticles. nih.gov The development of such probes, tailored to detect either the reactants (e.g., trans-2-hexenol, lactic acid) or the product (this compound), would provide a powerful tool for the real-time, in situ monitoring of its synthesis.

Table 3: Novel Analytical Probes for Reaction Monitoring

Interdisciplinary Studies at the Interface of Chemistry and Biology

Understanding the role and generation of this compound extends beyond the chemistry lab and into the realm of biology. Interdisciplinary studies are crucial for elucidating how this and related flavor compounds are produced in natural systems and how they contribute to sensory experiences.

A key area of this research is fermentation. Lactic acid fermentation is known to significantly improve the sensory properties of foods, largely through the synthesis of volatile compounds. A study on the fermentation of Habanero peppers using different strains of Lactiplantibacillus plantarum demonstrated how microbial activity directly influences the final aroma profile. The interaction between the bacterial strain and fermentation time had a significant effect on the production of compounds like 1-hexanol, cis-3-hexenyl hexanoate, and trans-2-hexen-1-al (a direct precursor to the trans-2-hexenyl family of esters).

These studies highlight the complex interplay between microbiology and chemistry. The choice of microorganism and the control of biological process parameters can be tailored to maximize the production of desired flavor molecules. Furthermore, this research connects the chemical composition to biological perception; in the Habanero study, samples fermented under different conditions received different preference scores for odor and taste, demonstrating a direct link between the microbially-generated volatile profile and consumer preference. Exploring the production of this compound through similar microbial fermentation or studying its presence and function in ripening fruits are prime examples of research at the chemistry-biology interface.

Table of Compounds

Q & A

Q. What are the recommended synthetic routes for trans-2-Hexenyl lactate in laboratory settings?

Methodological Answer: trans-2-Hexenyl lactate can be synthesized via esterification of trans-2-hexenol with lactic acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Reaction optimization should include temperature control (20–40°C) and inert atmosphere to prevent isomerization. Purity can be verified via GC-MS or HPLC, with reference to its CAS registry number (629-56-1) for spectral database alignment . For reproducibility, document reaction parameters (molar ratios, solvent selection) and validate via triplicate trials.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish trans/cis isomerism. Infrared (IR) spectroscopy identifies ester carbonyl (~1740 cm⁻¹) and hydroxyl groups. Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for purity assessment, with column selection (e.g., polar capillary columns) tailored to resolve volatile esters. Cross-reference with databases using the compound’s CAS number (629-56-1) to validate spectral matches .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in amber glassware under inert gas (N₂/Ar) at 2–8°C to minimize oxidation and photodegradation. Use desiccants to prevent hydrolysis. While specific toxicity data for this compound is limited, apply general ester-handling protocols: wear nitrile gloves, safety goggles, and work in a fume hood. Monitor for isomerization via periodic NMR analysis, especially under prolonged storage .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the physicochemical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations can model intramolecular hydrogen bonding and conformational stability, as demonstrated for ethyl lactate in prior studies . Molecular Dynamics (MD) simulations under varied temperature/pressure conditions predict bulk properties (e.g., viscosity, diffusion coefficients). Pair computational results with experimental data (e.g., DSC for thermal stability) to validate predictive accuracy .

Q. What experimental strategies resolve contradictions in literature regarding this compound’s reactivity?

Methodological Answer: Contradictions may arise from isomerization or impurities. Implement controlled studies comparing trans and cis isomers (CAS 61931-81-5 for cis-3-Hexenyl lactate ). Use kinetic analysis (e.g., Arrhenius plots) to quantify isomerization rates under thermal/acidic conditions. Statistical Design of Experiments (SDE) with Response Surface Methodology (RSM) can isolate factors (e.g., pH, temperature) contributing to reactivity discrepancies .

Q. How can researchers optimize extraction and quantification of this compound from complex matrices?

Methodological Answer: Employ Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) with solvents of varying polarity (e.g., hexane:ethyl acetate). For GC quantification, use internal standards (e.g., 4-methyl-2-pentanol) to correct for matrix effects. Validate recovery rates via spiked samples and replicate analyses. For trace detection, High-Resolution Mass Spectrometry (HRMS) enhances specificity .

Methodological Design & Data Analysis

Q. What statistical approaches are suitable for optimizing this compound synthesis?

Methodological Answer: A Box-Behnken Design (BBD) with three factors (e.g., temperature, catalyst concentration, reaction time) efficiently maps response surfaces while minimizing trials. Central composite designs are ideal for non-linear relationships. Analyze variance (ANOVA) identifies significant factors, and contour plots visualize optimal conditions. Replicate central points to assess reproducibility .

Q. How should researchers address variability in spectroscopic data for this compound?

Methodological Answer: Calibrate instruments using certified reference materials. For NMR, ensure deuterated solvents are anhydrous and use shimming for field homogeneity. In GC-MS, perform retention index alignment with alkane standards. Apply multivariate analysis (e.g., PCA) to distinguish signal noise from true spectral features .

Notes on Data Contradictions and Reliability

  • CAS Registry Verification : Confirm compound identity using CAS 629-56-1, as mislabeling of trans/cis isomers (e.g., CAS 61931-81-5 for cis-3-Hexenyl lactate ) is a common source of error.
  • Toxicological Gaps : While trans-2-Hexenyl lactate’s acute toxicity data is limited, extrapolate precautions from structurally similar esters (e.g., phenylacetate derivatives ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.